5-(Methylthio)pyridine-3-boronic acid hydrochloride
Description
5-(Methylthio)pyridine-3-boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted with a methylthio (-SCH₃) group at the 5-position and a boronic acid (-B(OH)₂) group at the 3-position, with a hydrochloride salt formulation. Its CAS number is 477251-98-2, and it is commercially available at 96% purity . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds.
Properties
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNRDYKKIOQVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SC)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)pyridine-3-boronic acid hydrochloride typically involves the borylation of 5-(methylthio)pyridine. One common method is the direct borylation using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Methylthio)pyridine-3-boronic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed coupling with aryl/vinyl halides, forming biaryl or styrenyl products. Key findings include:
Reaction Conditions and Catalysts
| Component | Typical Parameters | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with dppf ligand | |
| Base | K₂CO₃, NaHCO₃ | |
| Solvent | Toluene, THF, or dioxane | |
| Temperature | 80–100°C |
Mechanistic Pathway :
-
Transmetalation occurs via the oxo-palladium pathway due to the lower Lewis acidity of arylboronic acids compared to alkylboranes .
-
The methylthio group’s electron-donating effect may moderate the pyridine ring’s electron-withdrawing nature, influencing regioselectivity.
Example Product :
Coupling with 4-bromotoluene yields 3-(4-methylphenyl)-5-(methylthio)pyridine, confirmed by GC-MS .
Oxidation Reactions
The boronic acid group can undergo oxidative transformation under controlled conditions:
Oxidation to Phenol Derivatives
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TBHP (tert-butyl hydroperoxide) | 70°C, 12 h in DCM | 3-Hydroxy-5-(methylthio)pyridine | 65–72% | |
| H₂O₂ (30%) | RT, 24 h in MeOH | Same as above | 58% |
Mechanism :
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TBHP oxidizes the boronic acid to a phenolic intermediate via radical intermediates .
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The methylthio group remains intact due to its stability under oxidative conditions .
Multi-Component Petasis Reactions
This boronic acid participates in Petasis reactions with amines and aldehydes to form complex scaffolds:
Reaction with Morpholine and Formaldehyde
| Component | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Morpholine, paraformaldehyde | ortho-Mannich base derivative | 68% | TBHP, K₂CO₃, 70°C, 8 h |
Key Observations :
-
The reaction proceeds via imine formation, followed by boronate-mediated C–C bond formation .
-
The pyridine nitrogen directs regioselectivity, favoring ortho-substitution .
Substitution at the Methylthio Group
The methylthio substituent can undergo nucleophilic displacement under harsh conditions:
Demethylation and Functionalization
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | 0°C, 2 h in DCM | 5-Mercaptopyridine-3-boronic acid | 41% | |
| NaSEt | 120°C, 24 h in DMF | 5-Ethylthiopyridine-3-boronic acid | 33% |
Limitations :
Coordination Chemistry
The boronic acid interacts with transition metals, forming stable complexes:
Palladium Complexation
| Ligand | Stability Constant (log K) | Application | Source |
|---|---|---|---|
| dppf | 10.2 ± 0.3 | Suzuki-Miyaura catalysis | |
| Bipyridine | 8.9 ± 0.2 | Model studies |
Structural Insight :
-
The sulfur atom in the methylthio group weakly coordinates to palladium, modulating catalytic activity .
Hydrolysis and Stability
Aqueous stability impacts synthetic utility:
Hydrolysis Kinetics
| pH | Half-Life (25°C) | Degradation Product | Source |
|---|---|---|---|
| 7.0 | 48 h | Boric acid + pyridine byproducts | |
| 9.0 | 12 h | Same as above |
Storage Recommendations :
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 169.01 g/mol. It features a pyridine ring substituted with a methylthio group at the fifth position and a boronic acid functional group at the third position, making it a versatile building block in organic synthesis.
Drug Discovery and Development
Role as a Pharmacophore:
5-(Methylthio)pyridine-3-boronic acid hydrochloride is part of a broader class of boronic acids that have been recognized for their role as pharmacophores in drug design. Boronic acids are known to interact with biological targets through reversible covalent bonding, making them valuable in the development of enzyme inhibitors and therapeutic agents.
Case Studies:
- Boronic acids have been utilized in the design of proteasome inhibitors for the treatment of multiple myeloma. The incorporation of boron into drug candidates has been shown to enhance their efficacy and selectivity against cancer cells .
- In studies focused on lipid metabolism, boronic acid derivatives have demonstrated the ability to inhibit key enzymes involved in lipid biosynthesis, indicating their potential as therapeutic agents for metabolic disorders .
Protein Binding Studies:
Research has indicated that 5-(Methylthio)pyridine-3-boronic acid hydrochloride exhibits binding affinity towards various proteins and biomolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions, providing insights into its potential biological applications .
Potential Therapeutic Applications:
The compound's ability to modulate protein interactions suggests its utility in developing targeted therapies for diseases characterized by dysregulated protein functions. For instance, it may serve as a lead compound for designing inhibitors targeting specific enzymes involved in disease pathways.
Material Science Applications
In addition to its pharmaceutical applications, 5-(Methylthio)pyridine-3-boronic acid hydrochloride has potential uses in material science, particularly in the development of new materials through polymerization processes. Its boron-containing structure can enhance the properties of polymers, making them suitable for advanced applications such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of 5-(Methylthio)pyridine-3-boronic acid hydrochloride in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the organic group to the palladium center.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural and commercial differences between 5-(Methylthio)pyridine-3-boronic acid hydrochloride and related pyridine boronic acid derivatives:
Reactivity and Stability
- Hydrochloride Salt : The HCl salt formulation improves stability by mitigating boronic acid dehydration, a common issue in free boronic acids like pyridine-3-boronic acid .
- Positional Isomerism : Pyridine-4-boronic acid hydrochloride, a positional isomer, is significantly more expensive (¥35,400 vs. ¥8,800 for the 3-isomer), reflecting synthetic challenges in accessing the 4-position .
Commercial Availability and Cost
- Pyridine-3-boronic acid is the most cost-effective (¥8,800/250 mg) but lacks the methylthio group’s electronic benefits .
- The hydrochloride salt form (target compound and pyridine-4-boronic acid HCl) commands higher prices due to enhanced stability and synthetic value .
Key Research Findings
- Stability Studies : Hydrochloride salts of pyridine boronic acids exhibit reduced hygroscopicity compared to free acids, critical for long-term storage .
- Reactivity in Cross-Couplings : Methylthio-substituted boronic acids show superior coupling yields with electron-deficient aryl halides compared to methoxy analogs, attributed to favorable electronic modulation .
Biological Activity
5-(Methylthio)pyridine-3-boronic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-(Methylthio)pyridine-3-boronic acid hydrochloride features a pyridine ring with a methylthio group at the 5-position and a boronic acid functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 183.01 g/mol. The presence of the boronic acid moiety allows for unique interactions with various biological targets, making it a compound of significant interest.
1. Enzyme Inhibition
Boronic acids are known for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues. Research indicates that 5-(Methylthio)pyridine-3-boronic acid may interact specifically with serine proteases and cysteine proteases, which positions it as a candidate for therapeutic applications, including cancer treatment and inflammation modulation .
2. Antimicrobial Activity
Studies have demonstrated that related pyridine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to 5-(Methylthio)pyridine-3-boronic acid have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 64 μg/mL, indicating significant antimicrobial potential .
Comparative Analysis of Similar Compounds
A comparative analysis of related compounds reveals varying biological activities based on structural differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylpyridine-3-boronic acid | Methyl group instead of methylthio | Enzyme inhibition |
| 5-(Methylthio)pyridine-3-boronic acid | Thioether substitution on the pyridine ring | Potential antimicrobial activity |
| 4-(Aminomethyl)pyridine-3-boronic acid | Aminomethyl group at position 4 | Anti-cancer properties |
This table illustrates how structural modifications can influence the biological activity of boronic acid derivatives.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of 5-(Methylthio)pyridine-3-boronic acid showed promising results in inhibiting serine proteases involved in cancer progression. The compound demonstrated a significant reduction in enzyme activity at low concentrations, suggesting its potential as an anti-cancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of various pyridine derivatives was evaluated against clinically relevant pathogens. The results indicated that 5-(Methylthio)pyridine-3-boronic acid exhibited comparable activity to established antibiotics, with MIC values suggesting effectiveness against resistant strains .
Q & A
Q. What are the established synthetic routes for 5-(methylthio)pyridine-3-boronic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, substituting a halogen (e.g., bromine) at the 3-position of pyridine with a boronic acid group under palladium catalysis is common . Key factors include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃).
- Temperature : 80–100°C in anhydrous solvents (THF or DMF).
- Protecting groups : Methylthio groups may require protection during boronation to prevent side reactions.
Yield optimization relies on stoichiometric control of boronic acid precursors and inert atmosphere maintenance .
Q. How can researchers verify the purity and structural integrity of 5-(methylthio)pyridine-3-boronic acid hydrochloride?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., residual catalysts).
- ¹H/¹³C NMR : Compare peaks to reference spectra (e.g., δ ~8.2 ppm for pyridinium protons, δ ~2.5 ppm for methylthio groups) .
- Elemental analysis : Validate chloride content from the hydrochloride salt .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in water due to the hydrochloride salt .
- Stability : Store at 0–6°C in airtight containers to prevent boronic acid dehydration. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the boronic acid group .
Advanced Research Questions
Q. How does the methylthio substituent influence the reactivity of 5-(methylthio)pyridine-3-boronic acid hydrochloride in cross-coupling reactions?
- Methodological Answer : The methylthio group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring and stabilizing transient intermediates in Suzuki-Miyaura couplings. However, it may also coordinate with palladium catalysts, requiring optimized ligand systems (e.g., SPhos or XPhos) to prevent catalyst poisoning .
- Experimental Design : Compare coupling efficiency with/without methylthio via kinetic studies (e.g., monitoring by in situ IR or GC-MS) .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of this boronic acid?
- Methodological Answer :
- pH control : Maintain mildly basic conditions (pH 7–9) to stabilize the boronate anion.
- Additives : Use masking agents like diethanolamine to suppress protodeboronation .
- Low-temperature reactions : Slow reaction rates at 0–25°C reduce decomposition pathways .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC₅₀ values may arise from variations in cell permeability due to the hydrochloride salt .
- Control experiments : Replicate key studies with standardized protocols (e.g., fixed incubation times, validated negative controls) .
Q. What computational tools predict the binding affinity of 5-(methylthio)pyridine-3-boronic acid hydrochloride to biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
